
5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine
Overview
Description
5’-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine (5’-O-DMT-N4-Bz-5-Me-dC) is a modified nucleoside used in the synthesis of deoxyribonucleic acid (DNA) or ribonucleic acid (RNA). This compound is particularly valuable in the field of nucleic acid chemistry due to its enhanced binding properties and increased duplex stabilization compared to unmethylated deoxycytidine .
Mechanism of Action
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the DNA molecule. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligonucleotides, short DNA or RNA molecules .
Mode of Action
This compound interacts with its targets during the synthesis of oligonucleotides. It is incorporated into the growing oligonucleotide chain during the polymerization process. The 4,4’-Dimethoxytrityl (DMT) group at the 5’ position serves as a protecting group, which is removed during the synthesis process to allow the addition of the next nucleotide .
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis. The DMT group acts as a protecting group that prevents unwanted reactions during the synthesis process. Once the DMT group is removed, the exposed hydroxyl group at the 5’ position can react with the phosphate group of the next nucleotide, extending the oligonucleotide chain .
Pharmacokinetics
As a synthetic compound used in laboratory settings, it is typically handled and disposed of according to safety protocols to minimize exposure .
Result of Action
The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the successful synthesis of oligonucleotides. These oligonucleotides can be used for various purposes, including as primers for DNA sequencing or synthesis, as probes for detecting specific DNA or RNA sequences, and as therapeutic agents .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of oligonucleotide synthesis. Additionally, the compound should be stored under inert gas and in a cool environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-Bz-5-Me-dC involves multiple steps, starting with the protection of the hydroxyl groups and the amino group of deoxycytidine. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the N4-amino group is protected with a benzoyl (Bz) group. The methylation at the 5-position of the cytosine ring is achieved using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-Bz-5-Me-dC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at 4°C and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-Bz-5-Me-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: Nucleophilic substitution reactions are common, especially in the modification of the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used to remove protective groups.
Substitution: Nucleophilic reagents like ammonia or amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various protected and deprotected nucleosides, which are used in further synthesis of oligonucleotides and other nucleic acid derivatives .
Scientific Research Applications
5’-O-DMT-N4-Bz-5-Me-dC is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications.
Biology: Plays a role in the study of DNA methylation and its effects on gene expression.
Medicine: Utilized in the development of antisense therapies and other nucleic acid-based treatments.
Industry: Employed in the production of high-fidelity PCR primers and other nucleic acid-based products
Comparison with Similar Compounds
Similar Compounds
5-Me-DMT-dC(Bz)-CE-Phosphoramidite: Another modified nucleoside with similar protective groups and applications.
DMT-5-Me-dC(Bz) Phosphoramidite: Used in oligonucleotide synthesis with enhanced binding properties.
Uniqueness
5’-O-DMT-N4-Bz-5-Me-dC is unique due to its specific combination of protective groups and methylation, which provides enhanced stability and binding properties compared to other modified nucleosides. Its versatility in various chemical reactions and applications makes it a valuable tool in nucleic acid research and development .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPQMVQHSPNRU-LBFZIJHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143394 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104579-03-5 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


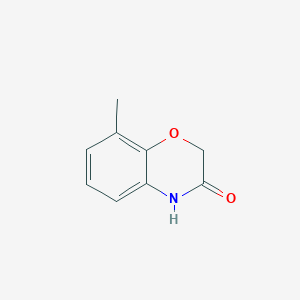
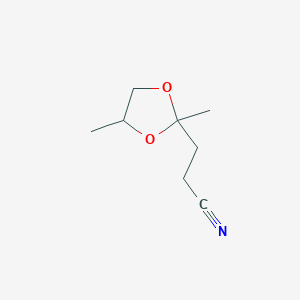
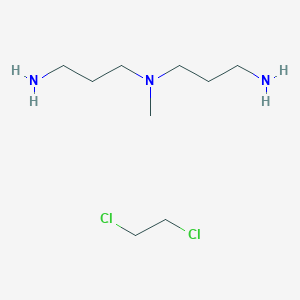
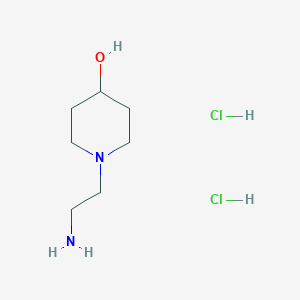

![2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)](/img/structure/B34480.png)
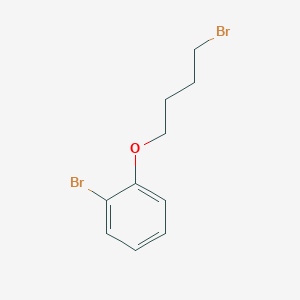
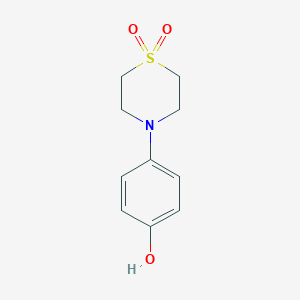
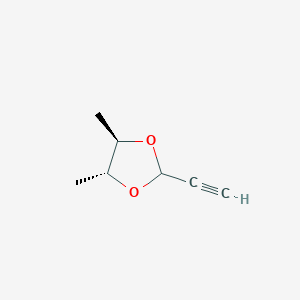
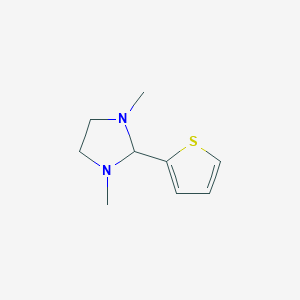
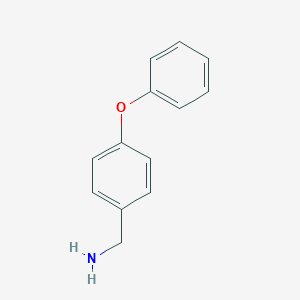
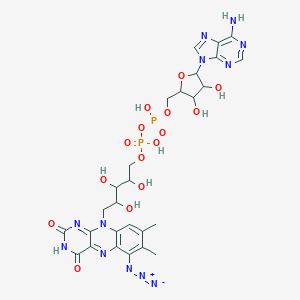
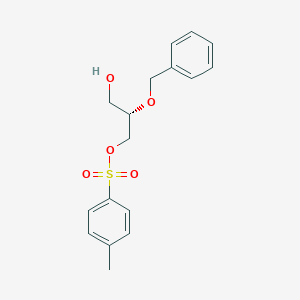
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
